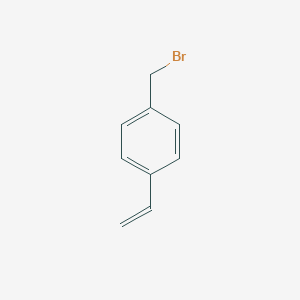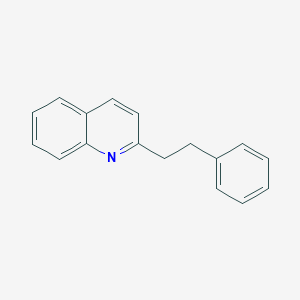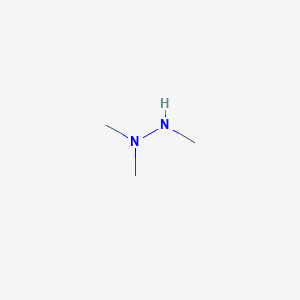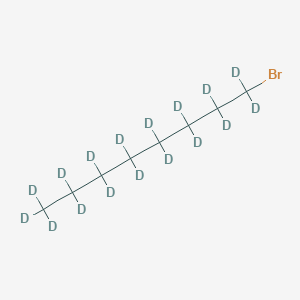
1,2,4-Trichlorobutane
描述
1,2,4-Trichlorobutane is an organochlorine compound with the molecular formula C4H7Cl3. It is a derivative of butane where three hydrogen atoms are replaced by chlorine atoms at the 1st, 2nd, and 4th positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Trichlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific conditions to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: 1,2,4-Trichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes such as 1,2-dichlorobutene.
Oxidation: Formation of butanols or butanoic acids.
Reduction: Formation of butane or other hydrocarbons.
科学研究应用
1,2,4-Trichlorobutane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds and in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in pharmaceutical synthesis and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,4-Trichlorobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of a base facilitates the removal of hydrogen and chlorine atoms, leading to the formation of double bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
相似化合物的比较
1,2,3-Trichlorobutane: Another isomer with chlorine atoms at the 1st, 2nd, and 3rd positions.
1,1,2-Trichlorobutane: Chlorine atoms at the 1st and 2nd positions, with two chlorine atoms on the 1st carbon.
1,2-Dichlorobutane: Chlorine atoms at the 1st and 2nd positions.
1,4-Dichlorobutane: Chlorine atoms at the 1st and 4th positions.
Uniqueness: 1,2,4-Trichlorobutane is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1st, 2nd, and 4th positions allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
1,2,4-trichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHRAXKAGNHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939163 | |
| Record name | 1,2,4-Trichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790-22-3 | |
| Record name | 1,2,4-Trichlorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















